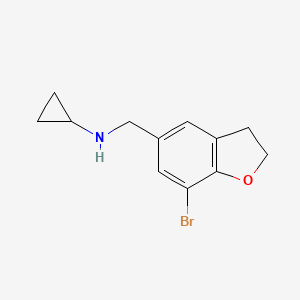
N-((7-Bromo-2,3-dihydrobenzofuran-5-yl)methyl)cyclopropanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((7-Bromo-2,3-dihydrobenzofuran-5-yl)methyl)cyclopropanamine is a synthetic organic compound characterized by the presence of a brominated benzofuran moiety linked to a cyclopropanamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((7-Bromo-2,3-dihydrobenzofuran-5-yl)methyl)cyclopropanamine typically involves multiple steps:
Bromination of Benzofuran: The starting material, 2,3-dihydrobenzofuran, is brominated at the 7-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Formylation: The brominated benzofuran is then subjected to formylation to introduce a formyl group at the 5-position, typically using a Vilsmeier-Haack reaction.
Reductive Amination: The formylated intermediate is then reacted with cyclopropanamine in the presence of a reducing agent like sodium triacetoxyborohydride to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for bromination and formylation steps, as well as advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-((7-Bromo-2,3-dihydrobenzofuran-5-yl)methyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which may reduce the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: De-brominated benzofuran derivatives.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
科学的研究の応用
N-((7-Bromo-2,3-dihydrobenzofuran-5-yl)methyl)cyclopropanamine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders due to its structural similarity to known bioactive compounds.
Biological Studies: The compound is used in studies exploring its interaction with various biological targets, including enzymes and receptors.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or photonic properties.
作用機序
The mechanism by which N-((7-Bromo-2,3-dihydrobenzofuran-5-yl)methyl)cyclopropanamine exerts its effects is not fully understood but is believed to involve:
Molecular Targets: Potential targets include neurotransmitter receptors and enzymes involved in signal transduction pathways.
Pathways Involved: The compound may modulate pathways related to neurotransmission, potentially affecting the release and uptake of neurotransmitters like dopamine and serotonin.
類似化合物との比較
Similar Compounds
7-Bromo-2,3-dihydrobenzofuran: Lacks the cyclopropanamine group but shares the brominated benzofuran core.
Cyclopropanamine Derivatives: Compounds with similar amine groups but different aromatic systems.
Uniqueness
N-((7-Bromo-2,3-dihydrobenzofuran-5-yl)methyl)cyclopropanamine is unique due to the combination of a brominated benzofuran and a cyclopropanamine moiety, which imparts distinct chemical and biological properties not found in simpler analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
特性
IUPAC Name |
N-[(7-bromo-2,3-dihydro-1-benzofuran-5-yl)methyl]cyclopropanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c13-11-6-8(7-14-10-1-2-10)5-9-3-4-15-12(9)11/h5-6,10,14H,1-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCFGRWZICAYSBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC3=C(C(=C2)Br)OCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














